
2-Heptynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptynal is a chemical compound that is widely used in scientific research due to its unique properties. It is an aldehyde with a seven-carbon chain and a double bond between the second and third carbon atoms. The chemical formula of 2-Heptynal is C7H12O, and its molecular weight is 112.17 g/mol.
Mécanisme D'action
The mechanism of action of 2-Heptynal is not well understood. However, it is believed to act as an aldehyde, which can react with various nucleophiles such as amino acids, proteins, and DNA. This reaction can lead to the formation of adducts, which can alter the structure and function of these molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Heptynal are not well studied. However, it is known to have a low toxicity and is generally considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Heptynal in lab experiments is its unique aroma, which can be used to create sensory tests. It is also a relatively inexpensive reagent and is readily available. However, one of the limitations of using 2-Heptynal is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of 2-Heptynal in scientific research. One area of interest is the development of new synthetic routes for the production of 2-Heptynal. Another area of interest is the study of the mechanism of action of 2-Heptynal and its potential use as a reagent for the modification of biomolecules. In addition, the use of 2-Heptynal in the creation of new fragrances and flavors is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-Heptynal can be achieved by the oxidation of 2-Heptanol using various oxidizing agents such as potassium permanganate, chromium trioxide, and sodium dichromate. The reaction is carried out in the presence of a catalyst and at a specific temperature and pressure. The product is then purified by distillation or recrystallization.
Applications De Recherche Scientifique
2-Heptynal has a wide range of scientific research applications. It is commonly used as a flavoring agent in the food industry due to its fruity and floral aroma. It is also used in the perfume industry to create fragrances with a fruity and floral scent. In addition, 2-Heptynal is used as a starting material for the synthesis of other organic compounds.
Propriétés
Numéro CAS |
1846-67-9 |
|---|---|
Nom du produit |
2-Heptynal |
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
hept-2-ynal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h7H,2-4H2,1H3 |
Clé InChI |
XWZLMLGAYCVWAU-UHFFFAOYSA-N |
SMILES |
CCCCC#CC=O |
SMILES canonique |
CCCCC#CC=O |
Synonymes |
2-Heptynal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



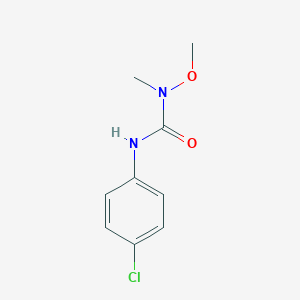


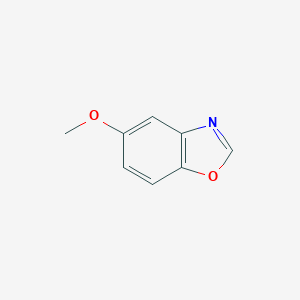

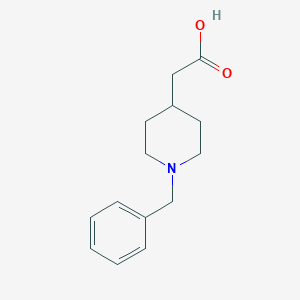
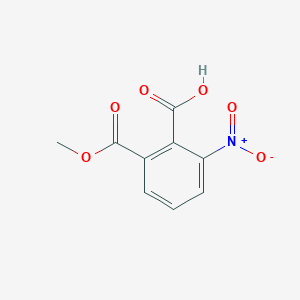
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
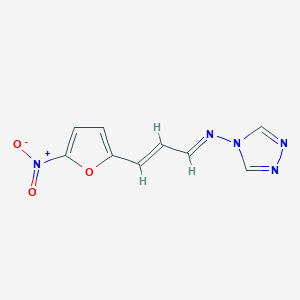

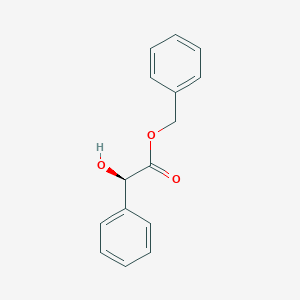
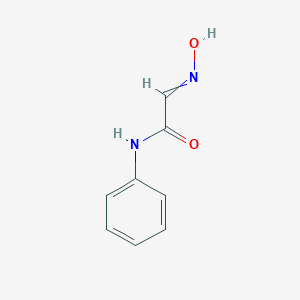
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)